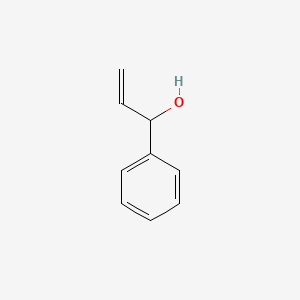

1-phenylprop-2-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHJQVRGRPHIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346753 | |

| Record name | 1-Phenylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-06-0, 42273-76-7 | |

| Record name | Benzyl alcohol, alpha-vinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylvinylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Vinylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NSC 167595 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenylprop-2-en-1-ol: Structure, Properties, and Applications in Drug Development

Introduction

1-Phenylprop-2-en-1-ol, also known as α-vinylbenzyl alcohol, is a chiral secondary allylic alcohol that serves as a valuable building block in organic synthesis. Its structure, which combines a phenyl ring, a hydroxyl group, and a vinyl group at a single stereocenter, offers a rich platform for chemical transformations. This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of this compound. Furthermore, it explores its significance as a chiral synthon and its application as a structural motif in the development of pharmacologically active molecules, making it a molecule of considerable interest to researchers in medicinal chemistry and drug discovery.

Chemical Structure and Stereochemistry

This compound possesses the molecular formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol .[1][2] The core of its reactivity and utility lies in its unique structure, featuring a hydroxyl-bearing carbon atom bonded directly to both a phenyl ring and a vinyl group.

This central carbon atom (C1) is a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images, or enantiomers: (S)-1-phenylprop-2-en-1-ol and (R)-1-phenylprop-2-en-1-ol.[2][3] The specific stereochemistry is crucial in drug development, as different enantiomers of a chiral drug often exhibit vastly different pharmacological activities and metabolic profiles. The ability to synthesize this alcohol in an enantiomerically pure form is therefore of paramount importance.[4]

Caption: 2D Structure of this compound with the chiral center indicated.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is fundamental for its use in synthesis and as a reference standard. While some physical properties are not extensively reported, a compilation of available data is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4393-06-0 | [1][5] |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Density | ~1.021 g/mL | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | α-Vinylbenzyl alcohol, 1-Phenylallyl alcohol | [1] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The aromatic protons of the phenyl group typically appear as a multiplet in the δ 7.2-7.4 ppm region. The vinyl protons exhibit distinct signals: the internal vinyl proton (-CH=) appears as a multiplet further downfield than the terminal (=CH₂) protons due to its proximity to the phenyl and hydroxyl groups. The proton on the carbinol carbon (-CH(OH)-) is a key diagnostic signal, often appearing as a doublet around δ 5.2 ppm. The hydroxyl proton (-OH) signal is a broad singlet and its chemical shift can vary depending on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the two vinyl carbons, and the key carbinol carbon, which typically resonates around 75 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Other key peaks include C-H stretches for the aromatic and vinyl groups just above 3000 cm⁻¹, the C=C stretch of the vinyl group around 1640 cm⁻¹, and strong C-O stretching around 1050 cm⁻¹.

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 134 may be observed. Common fragmentation pathways for secondary alcohols include the loss of a water molecule (M-18) to give a peak at m/z = 116. Alpha-cleavage next to the oxygen is also common; cleavage of the vinyl group would lead to a prominent peak corresponding to the [C₆H₅CHO]⁺ fragment at m/z = 105.

Synthesis and Reactivity

The synthesis and subsequent reactions of this compound are central to its utility as a synthetic intermediate.

Synthesis via Grignard Reaction

The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction.[6] This involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to benzaldehyde.[7][8]

The causality behind this experimental choice is the powerful nucleophilicity of the Grignard reagent's carbanion, which readily attacks the electrophilic carbonyl carbon of the aldehyde. The reaction must be conducted under strictly anhydrous (water-free) conditions, as Grignard reagents are strong bases and will be quenched by any protic solvent, such as water.[8][9]

Caption: Workflow for the Grignard synthesis of this compound.

Asymmetric Synthesis

To access enantiomerically pure forms of this compound, asymmetric synthesis strategies are employed. These methods utilize a chiral influence to direct the reaction to preferentially form one enantiomer over the other. Common approaches include:

-

Use of a Chiral Catalyst: Performing the Grignard addition or, more commonly, the reduction of the corresponding ketone (1-phenylprop-2-en-1-one) in the presence of a chiral metal catalyst or a chiral organocatalyst.

-

Use of a Chiral Auxiliary: Covalently attaching a chiral molecule (the auxiliary) to the starting material to direct the stereochemical outcome of a reaction, followed by its removal.

Key Reactions

The bifunctional nature of this compound allows it to undergo a variety of chemical transformations.

-

Oxidation: As a secondary alcohol, it can be oxidized to the corresponding α,β-unsaturated ketone, 1-phenylprop-2-en-1-one (phenyl vinyl ketone). This transformation is valuable as these enones are themselves important synthetic intermediates. Reagents like pyridinium chlorochromate (PCC) or a Swern oxidation provide controlled oxidation.

Caption: Oxidation of this compound to 1-phenylprop-2-en-1-one.

-

Reactions of the Alkene: The vinyl group can participate in addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation) and polymerization.

-

Reactions of the Hydroxyl Group: The alcohol can be converted into esters, ethers, or halides through standard functional group transformations.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of racemic this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of this compound

This protocol is adapted from standard Grignard reaction procedures.[6][9][10]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction.[8] In the dropping funnel, place a solution of vinyl bromide in anhydrous diethyl ether.

-

Initiation and Addition: Add a small portion of the vinyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle boiling (reflux) of the ether is observed. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.

-

Reaction with Benzaldehyde: After the Grignard reagent has formed (most of the magnesium is consumed), cool the flask in an ice bath. Add a solution of freshly distilled benzaldehyde in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

-

Workup: After the addition is complete, allow the reaction to stir to completion. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.[11]

Protocol: Characterization by HPLC

Purity analysis can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified product in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid for better peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

-

Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The purity is determined by the relative area of the main product peak.

Applications in Drug Development

The this compound scaffold and its derivatives are of significant interest in medicinal chemistry. The phenylpropanoid class of natural products, which shares this core structure, exhibits a wide range of biological activities including antimicrobial, antioxidant, and anti-inflammatory effects.

-

Scaffold for Bioactive Molecules: The oxidized form, 1-phenylprop-2-en-1-one, is a key component of chalcones (1,3-diphenyl-2-propen-1-one). Chalcone derivatives have been extensively studied and have shown potent anti-inflammatory and antitumor activities.

-

Chiral Building Block: Enantiomerically pure this compound can serve as a chiral building block in the total synthesis of complex natural products and pharmaceuticals.[4] Its utility is analogous to that of other chiral phenyl-containing synthons, such as (S)-2-phenylpropionic acid, which is the core structure for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

Intermediate in Pharmaceutical Synthesis: The molecule is listed as a chemical intermediate, for example, in relation to the synthesis of drugs like fluoxetine, highlighting its role in the construction of complex pharmaceutical agents.[1]

Conclusion

This compound is a structurally rich and synthetically versatile molecule. Its combination of a stereocenter with reactive alcohol and alkene functionalities makes it a powerful tool for organic chemists. The principles guiding its synthesis, particularly the Grignard reaction, are foundational in organic chemistry, while the demand for its enantiopure forms pushes the boundaries of asymmetric synthesis. For professionals in drug discovery and development, the phenylpropanoid core represents a privileged scaffold, consistently appearing in molecules with significant biological activity. A thorough understanding of the properties and reactivity of this compound is therefore essential for leveraging its potential in the creation of novel therapeutics.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-Phenyl-2-propen-1-ol | C9H10O | CID 5324666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 12. Separation of 3-Phenylprop-2-en-1-yl propanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (1S)-1-Phenylprop-2-en-1-ol

Abstract

(1S)-1-phenylprop-2-en-1-ol is a valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry for the construction of complex stereocenters in bioactive molecules.[1] This guide provides a comprehensive overview of the synthesis and characterization of this important chiral alcohol. We will delve into the mechanistic intricacies of highly enantioselective synthetic methodologies, primarily focusing on the asymmetric reduction of prochiral ketones. Furthermore, this document will detail the essential analytical techniques for the structural elucidation and determination of enantiomeric purity, ensuring the production of high-quality, enantiopure (1S)-1-phenylprop-2-en-1-ol for research and drug development applications.

Introduction: The Significance of (1S)-1-Phenylprop-2-en-1-ol

Chirality plays a pivotal role in the pharmacological activity of many drugs. The spatial arrangement of atoms in a molecule can drastically alter its interaction with biological targets, leading to differences in efficacy and toxicity between enantiomers. (1S)-1-phenylprop-2-en-1-ol, with its defined stereocenter, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the presence of multiple functional groups—a hydroxyl group, a phenyl ring, and a vinyl group—that allow for diverse chemical transformations while retaining the critical stereochemical information.

The controlled synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry. Methodologies that provide high enantiomeric excess (ee) are paramount to avoid the need for costly and often inefficient chiral resolution steps. This guide will focus on such efficient asymmetric synthetic strategies.

Enantioselective Synthesis of (1S)-1-Phenylprop-2-en-1-ol

The most common and effective route to (1S)-1-phenylprop-2-en-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 1-phenylprop-2-en-1-one. Several powerful catalytic systems have been developed to achieve high enantioselectivity in this transformation.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones.[2][3][4] This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS).[5]

Causality Behind Experimental Choices: The choice of the (S)-CBS catalyst is crucial for obtaining the desired (1S)-alcohol. The catalyst forms a complex with the borane, creating a chiral environment that directs the hydride delivery to one specific face of the ketone's carbonyl group. The steric bulk of the phenyl group versus the vinyl group on the ketone substrate plays a key role in the substrate's orientation within the catalyst-borane complex, leading to predictable stereochemical outcomes.[2] For the synthesis of (1S)-1-phenylprop-2-en-1-ol, the (S)-enantiomer of the CBS catalyst is typically used.

Reaction Mechanism:

-

Coordination: The borane (a Lewis acid) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[2][4]

-

Ketone Binding: The ketone's carbonyl oxygen then coordinates to this now more Lewis-acidic boron atom. The ketone orients itself to minimize steric interactions, typically with the larger substituent (phenyl group) positioned away from the chiral directing group of the catalyst.[2]

-

Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a six-membered transition state.[2]

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after an acidic workup, the chiral alcohol is liberated. The CBS catalyst is regenerated and can participate in another catalytic cycle.

Diagram of the CBS Reduction Catalytic Cycle:

References

Spectroscopic Profile of 1-phenylprop-2-en-1-ol: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for the aromatic alcohol 1-phenylprop-2-en-1-ol. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

Introduction to this compound

This compound, also known as α-vinylbenzyl alcohol, is an organic compound with the chemical formula C₉H₁₀O. Its structure consists of a phenyl group and a vinyl group attached to the same carbon atom, which also bears a hydroxyl group. This benzylic alcohol is a valuable building block in organic synthesis and a potential pharmacophore in medicinal chemistry. Accurate and comprehensive spectroscopic characterization is therefore paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

-

The prepared sample is transferred to a 5 mm NMR tube.

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Using the same sample, the spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence, such as zgpg30, is employed to simplify the spectrum and enhance sensitivity.

-

A wider spectral width (e.g., 200-220 ppm) is used to encompass all carbon signals.

-

A significantly larger number of scans (often several thousand) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically used.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic, vinylic, and carbinol protons. While a publicly available, fully assigned spectrum is not readily accessible, data for the isomeric compound (E)-3-phenylprop-2-en-1-ol can provide some comparative insights.[1]

Table 1: ¹H NMR Data for (E)-3-phenylprop-2-en-1-ol in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.22 | m | 5H | Ar-H |

| 6.64 - 6.60 | d, J = 16.0 Hz | 1H | =CH- |

| 6.40 - 6.33 | m | 1H | =CH- |

| 4.32 - 4.31 | m | 2H | -CH₂OH |

| 1.58 | s | 1H | -OH |

Note: This data is for the isomer (E)-3-phenylprop-2-en-1-ol and is provided for comparative purposes. The chemical shifts and coupling constants for this compound will differ due to the different substitution pattern.

Interpretation of Expected ¹H NMR Spectrum for this compound:

-

Aromatic Protons (Ar-H): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, is expected for the monosubstituted phenyl ring.

-

Vinyl Protons (=CH and =CH₂): The three vinyl protons will form a complex splitting pattern (AMX or ABX system). A multiplet for the internal vinyl proton (=CH-) is expected around δ 5.9-6.1 ppm. Two distinct signals, likely doublet of doublets, for the terminal vinyl protons (=CH₂) are anticipated between δ 5.0 and 5.4 ppm.

-

Carbinol Proton (-CHOH): A signal for the proton attached to the carbon bearing the hydroxyl and phenyl groups is expected around δ 5.2-5.4 ppm. Its multiplicity will depend on the coupling with the adjacent vinyl proton.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature dependent, is expected for the hydroxyl proton.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Data for (E)-3-phenylprop-2-en-1-ol in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Assignment |

| 136.6 | Ar-C (quaternary) |

| 131.1 | =CH- |

| 128.6 | Ar-CH |

| 128.5 | =CH- |

| 127.7 | Ar-CH |

| 126.4 | Ar-CH |

| 63.7 | -CH₂OH |

Note: This data is for the isomer (E)-3-phenylprop-2-en-1-ol. The chemical shifts for this compound will be different.

Interpretation of Expected ¹³C NMR Spectrum for this compound:

-

Aromatic Carbons (Ar-C): Signals for the phenyl ring carbons are expected in the range of δ 125-145 ppm. This will include one quaternary carbon signal (C-ipso) and three signals for the protonated aromatic carbons.

-

Vinyl Carbons (=C): Two signals for the vinyl carbons are expected between δ 114 and 142 ppm.

-

Carbinol Carbon (-CHOH): The carbon atom attached to the hydroxyl and phenyl groups is expected to resonate in the region of δ 70-80 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR)-IR:

-

A small amount of the neat liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~3080, 3060, 3030 | Medium | C-H stretch (aromatic and vinyl) |

| ~2980, 2920 | Medium-Weak | C-H stretch (aliphatic - if any impurities) |

| ~1645 | Medium | C=C stretch (vinyl) |

| ~1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1050 | Strong | C-O stretch (alcohol) |

| ~990, 920 | Strong | =C-H bend (out-of-plane, vinyl) |

| ~760, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Interpretation: The broad absorption band around 3350 cm⁻¹ is a clear indication of the presence of a hydroxyl group. The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in both the aromatic ring and the vinyl group. The presence of the vinyl group is further confirmed by the C=C stretching vibration at approximately 1645 cm⁻¹ and the strong out-of-plane bending vibrations around 990 and 920 cm⁻¹. The aromatic ring is identified by the C=C stretching bands between 1600 and 1450 cm⁻¹ and the strong C-H out-of-plane bending bands characteristic of monosubstitution. The strong C-O stretching vibration around 1050 cm⁻¹ is typical for a secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI)-MS:

-

The sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

MS Data and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (134.18 g/mol ).

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 134 | [C₉H₁₀O]⁺ (Molecular Ion) |

| 117 | [M - OH]⁺ or [M - H₂O + H]⁺ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation: The molecular ion at m/z 134 confirms the molecular formula. A common fragmentation pathway for benzylic alcohols is the loss of a hydroxyl radical (•OH) or a water molecule (H₂O), leading to ions at m/z 117 and 116, respectively. A significant peak at m/z 105 is likely due to the formation of the stable benzoyl cation. The tropylium ion at m/z 91 is a very common fragment in compounds containing a benzyl group. The phenyl cation at m/z 77 is also a characteristic fragment.

Visualizing Spectroscopic Data

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous determination of its molecular structure. While some of the presented data is for a closely related isomer due to the limited availability of public domain spectra for the target compound, the interpretations provide a strong predictive framework for its analysis. For definitive structural confirmation and purity assessment in a research or industrial setting, it is imperative to acquire and analyze the spectroscopic data on a verified sample of this compound.

References

An In-Depth Technical Guide to (R)-1-Phenyl-2-propen-1-ol: Synthesis, Characterization, and Application

Abstract: (R)-1-Phenyl-2-propen-1-ol stands as a cornerstone chiral building block in modern asymmetric synthesis. Its trifunctional nature, comprising a stereogenic carbinol center, a reactive allyl group, and an aromatic phenyl ring, offers a versatile scaffold for the construction of complex, high-value molecules. This guide provides an in-depth technical overview of its structural properties, spectroscopic signature, state-of-the-art synthetic protocols, and strategic applications in stereocontrolled transformations, tailored for researchers and professionals in drug development and fine chemical synthesis.

Introduction: The Strategic Value of Chiral Allylic Alcohols

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of efficacy and safety. A molecule and its non-superimposable mirror image, or enantiomer, can exhibit profoundly different biological activities. Recognizing this, regulatory bodies globally have emphasized the development of single-enantiomer pharmaceuticals to optimize therapeutic outcomes and minimize off-target effects.

Within the synthetic chemist's toolkit, chiral allylic alcohols are prized intermediates. The convergence of a hydroxyl group, a reactive alkene, and a defined stereocenter makes them powerful precursors for building complex molecular architectures with exceptional stereocontrol. (R)-1-Phenyl-2-propen-1-ol, in particular, has emerged as a significant intermediate, providing a structural motif present in numerous biologically active compounds. This guide delineates the essential technical knowledge required to effectively synthesize, characterize, and utilize this valuable chiral synthon.

Chapter 1: Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and structural properties is fundamental to its application in synthesis. This section consolidates the key identifiers and physicochemical data for (R)-1-Phenyl-2-propen-1-ol.

(R)-1-Phenyl-2-propen-1-ol is a chiral secondary alcohol. Its structural integrity and purity are paramount for its successful use in stereoselective synthesis.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-phenylprop-2-en-1-ol | [1] |

| CAS Number | 104713-12-4 | [1] |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.17 g/mol | |

| Appearance | Colorless to light yellow liquid (typical) | N/A |

| Density | 1.021 g/mL at 20°C | N/A |

| Refractive Index (n²⁰/D) | 1.543 | N/A |

| Boiling Point | Data not consistently available | N/A |

| Specific Rotation [α] | Data not consistently available | N/A |

Note: While boiling point and specific rotation are critical parameters, verified values for this specific enantiomer are not consistently reported in publicly accessible literature. Researchers should rely on internally generated analytical data or supplier-provided certificates of analysis for batch-specific values.

Chapter 2: Spectroscopic & Chiroptical Characterization

Unambiguous structural confirmation and enantiomeric purity assessment are critical. This section details the expected spectroscopic fingerprint of (R)-1-Phenyl-2-propen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts provide a clear signature for the compound.

| ¹H NMR (Proton) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl Protons (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5 protons, characteristic aromatic region. |

| Vinyl Proton (-CH=) | 5.90 - 6.10 | ddd | Complex coupling to methine and terminal vinyl protons. |

| Methine Proton (-CH(OH)-) | 5.15 - 5.25 | Doublet (d) | Coupled to the adjacent vinyl proton. |

| Terminal Vinyl Protons (=CH₂) | 5.05 - 5.30 | Multiplet (m) | Two non-equivalent protons, complex splitting. |

| Hydroxyl Proton (-OH) | 1.80 - 2.50 | Broad Singlet (br s) | Shift is concentration and solvent dependent. |

| ¹³C NMR (Carbon) | Typical Chemical Shift (δ, ppm) | Notes |

| Quaternary Phenyl Carbon (C-ipso) | 142.0 - 143.0 | Attached to the carbinol group. |

| Vinyl Carbon (-CH=) | 140.0 - 141.0 | Internal alkene carbon. |

| Phenyl Carbons (CH) | 126.0 - 129.0 | Aromatic carbons. |

| Terminal Vinyl Carbon (=CH₂) | 114.0 - 116.0 | Terminal alkene carbon. |

| Methine Carbon (-CH(OH)-) | 75.0 - 76.0 | The stereogenic carbinol carbon. |

Note: Predicted values are based on standard NMR principles and data for structurally similar compounds. Spectra should be acquired in a standard solvent like CDCl₃.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |

| C-H Stretch (Vinyl) | 3010 - 3095 | Sharp |

| C=C Stretch (Alkene) | 1640 - 1680 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, multiple bands |

| C-O Stretch (Secondary Alcohol) | 1050 - 1150 | Strong |

Source: Spectroscopic data is compiled from typical values and data available for racemic or related compounds.[2][5][6][7]

Chiroptical Properties

Optical rotation is the definitive measure of enantiomeric purity. The specific rotation, [α], is a characteristic physical property of a chiral compound.[8] It is measured using a polarimeter, and the value is dependent on the compound, temperature, solvent, concentration, and the wavelength of light used.[9] While enantiomers have identical physical properties, they rotate plane-polarized light in equal but opposite directions.[8] For (R)-1-Phenyl-2-propen-1-ol, obtaining a reliable specific rotation value is essential to calculate the enantiomeric excess (ee) of a synthetic batch.

Chapter 3: Gold-Standard Asymmetric Synthesis Protocol - CBS Reduction

The most reliable and widely adopted method for producing (R)-1-Phenyl-2-propen-1-ol is the asymmetric reduction of the corresponding α,β-unsaturated ketone, 1-phenylprop-2-en-1-one (benzalacetone). The Corey-Bakshi-Shibata (CBS) reduction is a premier choice for this transformation due to its high enantioselectivity, operational simplicity, and predictable stereochemical outcome.

Causality of the CBS Reduction

The success of the CBS reduction hinges on the use of a chiral oxazaborolidine catalyst, typically derived from the amino acid (S)-proline. The mechanism proceeds through a highly organized, six-membered ring transition state.

-

Catalyst Activation: The borane reducing agent (e.g., BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This pre-coordination enhances the Lewis acidity of the endocyclic boron atom.

-

Substrate Coordination: The ketone substrate (benzalacetone) coordinates to the now highly Lewis-acidic boron atom of the catalyst. Critically, the ketone orients itself to minimize steric clash, positioning its larger substituent (phenyl group) away from the chiral scaffold of the catalyst.

-

Stereoselective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl face dictated by the catalyst's stereochemistry. Using the (S)-proline-derived catalyst directs the hydride to the Re-face of the ketone, yielding the (R)-alcohol.

This predictable facial selectivity is the cornerstone of the method's reliability in producing the desired enantiomer with high purity.

Experimental Workflow Diagram

Caption: Workflow for the CBS-catalyzed asymmetric reduction of benzalacetone.

Detailed Experimental Protocol

Materials:

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

Benzalacetone (1-phenylprop-2-en-1-one)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (S)-CBS catalyst solution (0.1 eq).

-

Dilute the catalyst with anhydrous THF and cool the flask to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe, maintaining the internal temperature below 5 °C. Stir the mixture for 10 minutes.

-

In a separate flask, dissolve benzalacetone (1.0 eq) in anhydrous THF.

-

Add the benzalacetone solution dropwise to the catalyst mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C. Vigorous gas evolution will occur.

-

Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (R)-1-Phenyl-2-propen-1-ol.

-

Characterize the product by NMR and measure its optical rotation to determine enantiomeric excess (ee).

Chapter 4: Application in Stereocontrolled Synthesis - Sharpless Asymmetric Epoxidation

The utility of (R)-1-Phenyl-2-propen-1-ol is best demonstrated by its role as a chiral director in subsequent transformations. The Sharpless Asymmetric Epoxidation is a canonical example, where the pre-existing stereocenter of the allylic alcohol controls the facial selectivity of epoxidation on the adjacent double bond, creating a second stereocenter with high diastereoselectivity.

Mechanistic Rationale

The Sharpless epoxidation employs a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant, tert-butyl hydroperoxide (TBHP).

-

Catalyst Formation: The titanium alkoxide, allylic alcohol, and chiral tartrate ligand assemble into a dimeric catalytic species.

-

Stereodirecting Complex: The substrate, (R)-1-Phenyl-2-propen-1-ol, coordinates to the titanium center, creating a rigid, chiral environment around the alkene.

-

Directed Oxygen Transfer: The oxidant, TBHP, also coordinates to the titanium and delivers an oxygen atom to one face of the double bond. The specific face is dictated by the chirality of the tartrate ligand used. The "Sharpless mnemonic" predicts the stereochemical outcome:

-

Using L-(+)-Diethyl Tartrate will deliver the epoxide oxygen from the bottom face of the alkene when drawn in a standardized orientation.

-

Using D-(-)-Diethyl Tartrate will deliver the epoxide oxygen from the top face .

-

This substrate-directed, catalyst-controlled transformation allows for the predictable synthesis of highly functionalized, diastereomerically pure epoxy alcohols, which are themselves versatile synthetic intermediates.

Reaction Pathway Diagram

Caption: Sharpless epoxidation of (R)-1-phenyl-2-propen-1-ol using L-(+)-DET.

Detailed Experimental Protocol

Materials:

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

-

L-(+)-Diethyl tartrate (L-(+)-DET)

-

(R)-1-Phenyl-2-propen-1-ol

-

tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

-

Anhydrous Dichloromethane (DCM), pre-cooled to -20 °C

-

3Å Molecular Sieves, activated

-

10% aqueous tartaric acid solution

Procedure:

-

To a flame-dried round-bottom flask containing activated 3Å molecular sieves and a stir bar, add anhydrous DCM and cool to -20 °C (dry ice/acetone bath).

-

Add L-(+)-DET (1.2 eq) followed by the dropwise addition of Ti(O-iPr)₄ (1.0 eq). Stir the resulting yellow solution for 10 minutes.

-

Add a solution of (R)-1-Phenyl-2-propen-1-ol (1.0 eq) in DCM dropwise. Stir for 30 minutes at -20 °C.

-

Add TBHP (1.5 eq) dropwise, keeping the internal temperature below -15 °C.

-

Seal the flask and store it in a freezer at -20 °C. Monitor the reaction by TLC. The reaction may take 12-24 hours.

-

Upon completion, quench the reaction by adding 10% aqueous tartaric acid solution and stirring vigorously for 1 hour at -20 °C, then warming to room temperature.

-

Separate the layers. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting epoxy alcohol by flash column chromatography.

Chapter 5: Safety and Handling

(R)-1-Phenyl-2-propen-1-ol is an irritant and requires careful handling to ensure laboratory safety.

-

Hazard Identification:

-

Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[11][12][13]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]

-

Avoid contact with skin and eyes.[13]

-

Keep away from ignition sources as related compounds may be combustible.[12]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Some suppliers recommend storage at -20°C.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

-

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

(R)-1-Phenyl-2-propen-1-ol is a powerful and versatile chiral intermediate. Its value is derived not only from its own stereocenter but from its ability to direct the formation of new stereocenters in subsequent reactions. A thorough understanding of its properties, coupled with robust synthetic and analytical methods like the CBS reduction and Sharpless epoxidation, enables chemists to leverage this building block for the efficient and elegant synthesis of complex chiral molecules critical to the pharmaceutical and fine chemical industries.

References

- 1. pschemicals.com [pschemicals.com]

- 2. spectrabase.com [spectrabase.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) IR Spectrum [chemicalbook.com]

- 6. 1-PHENYL-2-PROPANOL(14898-87-4) IR Spectrum [chemicalbook.com]

- 7. 2-Propen-1-ol, 3-phenyl- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chemical-label.com [chemical-label.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

An In-Depth Technical Guide to the Stereoisomers of 1-Phenylprop-2-en-1-ol: Synthesis, Resolution, and Characterization

Authored by: A Senior Application Scientist

Abstract

Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. 1-Phenylprop-2-en-1-ol, a chiral allylic alcohol, serves as a valuable stereospecific building block for the synthesis of complex, biologically active molecules. Its two enantiomers, (R)-1-phenylprop-2-en-1-ol and (S)-1-phenylprop-2-en-1-ol, possess identical physical properties except for their interaction with plane-polarized light, but can exhibit profoundly different behaviors in a chiral biological environment. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of these stereoisomers, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore both classical resolution of a racemic mixture and modern asymmetric synthesis as viable pathways to obtaining the enantiopure forms of this versatile synthon.

The Strategic Importance of Stereoisomerism

In the context of pharmacology, the human body is an inherently chiral environment, composed of enantiomerically pure proteins, nucleic acids, and sugars. Consequently, the interaction of a chiral drug with its biological target is often highly stereospecific. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, exhibit a different activity, or even be responsible for adverse effects.[1] For instance, (S)-(+)-naproxen is a well-known non-steroidal anti-inflammatory drug (NSAID), whereas its (R)-(–)-enantiomer is a liver toxin with no analgesic benefit.[1] Similarly, while (S,S)-(+)-ethambutol is used to treat tuberculosis, its (R,R)-(–)-enantiomer can cause blindness.[1]

This stereoselectivity underscores the critical need for robust methods to synthesize and isolate single enantiomers. This compound, with its chiral center at the carbinol carbon, is a prime example of a precursor whose stereochemical integrity is paramount for its downstream applications in multi-step syntheses.

Synthetic Pathways to this compound

There are two primary strategies for obtaining enantiomerically pure this compound: the synthesis of a racemic mixture followed by chiral resolution, or the direct synthesis of a single enantiomer through an asymmetric route. The choice of strategy often depends on factors such as cost, scale, and available expertise.

2.1. Synthesis of Racemic (±)-1-Phenylprop-2-en-1-ol

The most direct and common laboratory-scale synthesis of the racemic alcohol involves the Grignard reaction. This method leverages the nucleophilic addition of a vinyl organometallic reagent to benzaldehyde.[2][3]

Objective: To synthesize racemic this compound from benzaldehyde and vinylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Benzaldehyde, freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser (all oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small volume of anhydrous THF to cover the magnesium.[4]

-

Add a solution of vinyl bromide in anhydrous THF dropwise via the addition funnel. The reaction should initiate spontaneously, evidenced by turbidity and gentle reflux. If it does not, gentle warming or the addition of an iodine crystal may be required.[4] Maintain a gentle reflux by controlling the rate of addition.

-

Once all the vinyl bromide has been added, stir the grey-black mixture at room temperature for an additional 30-60 minutes to ensure complete formation of vinylmagnesium bromide.

-

Reaction with Benzaldehyde: Cool the Grignard reagent solution in an ice-water bath.

-

Add a solution of freshly distilled benzaldehyde in anhydrous THF dropwise to the stirred Grignard reagent. The addition should be slow enough to maintain a controlled reaction temperature.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide salt and dissolve the inorganic magnesium salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure (±)-1-phenylprop-2-en-1-ol.

2.2. Asymmetric Synthesis: The Enantioselective Approach

Asymmetric synthesis provides a more elegant and atom-economical route to a single enantiomer, bypassing the need to resolve a racemic mixture.[5][6] A highly reliable method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone, 1-phenylprop-2-en-1-one (phenyl vinyl ketone).[7][8][9]

The CBS reduction utilizes a chiral oxazaborolidine catalyst that complexes with borane, creating a chiral hydride-donating complex. This complex then coordinates to the ketone in a sterically defined manner, leading to a facial-selective hydride transfer to the carbonyl carbon.[9][10] The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates whether the (R)- or (S)-alcohol is formed, respectively.

This method is highly valued for its predictability and typically achieves excellent enantiomeric excess (ee >95%).[8] Alternative methods include enantioselective reductions using enzymes like perakine reductase or other metal-catalyzed systems.[11][12]

Chiral Resolution: Separating the Enantiomers

When a racemic mixture is synthesized, the enantiomers must be separated. This process, known as chiral resolution, relies on converting the enantiomers into diastereomers, which have different physical properties and can be separated by standard techniques like crystallization or chromatography.[5] A highly effective modern approach is enzymatic kinetic resolution.

3.1. Lipase-Catalyzed Kinetic Resolution

Kinetic resolution exploits the fact that an enzyme will often react at different rates with the two enantiomers of a racemic substrate. Lipases are particularly effective for resolving chiral alcohols.[13][14] In a typical procedure, a lipase such as Novozym 435 (Candida antarctica lipase B) is used to catalyze the acylation of the alcohol with an acyl donor like vinyl acetate.[15][16]

The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (S)-alcohol and the newly formed (R)-acetate in high enantiomeric excess. The (R)-acetate can then be hydrolyzed back to the (R)-alcohol.

Objective: To resolve (±)-1-phenylprop-2-en-1-ol using Novozym 435.

Materials:

-

(±)-1-Phenylprop-2-en-1-ol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Vinyl acetate (acyl donor)

-

Anhydrous solvent (e.g., n-hexane, toluene)

-

Orbital shaker with temperature control

-

Chiral HPLC system for monitoring enantiomeric excess (ee)

Procedure:

-

Reaction Setup: In a flask, dissolve (±)-1-phenylprop-2-en-1-ol in the anhydrous organic solvent.

-

Add vinyl acetate (typically 1.0-1.5 equivalents).

-

Add the immobilized lipase, Novozym 435 (e.g., 10-20 mg per mmol of substrate).[15]

-

Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40-50 °C).[17]

-

Monitoring: Periodically withdraw small aliquots from the reaction mixture. Filter out the enzyme and analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.

-

Termination: When the reaction reaches approximately 50% conversion (which should correspond to the highest ee for both components), stop the reaction by filtering off the enzyme. The immobilized enzyme can often be washed and reused.

-

Separation: Remove the solvent under reduced pressure. The remaining mixture of unreacted alcohol (one enantiomer) and the ester (the other enantiomer) can be separated by standard silica gel column chromatography.

-

Hydrolysis (Optional): The separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the corresponding pure alcohol enantiomer.

Stereochemical Characterization

Once the enantiomers are synthesized or resolved, their identity and stereochemical purity must be rigorously confirmed.

4.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for determining the enantiomeric purity (ee) of a sample.[18] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times. Polysaccharide-based CSPs are widely used and highly effective for separating chiral alcohols.[19][20]

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column.

-

Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio is a critical parameter and should be optimized to achieve baseline resolution.[20]

-

Flow Rate: 0.5 - 1.0 mL/min. A lower flow rate can often improve resolution.[20]

-

Column Temperature: 25 °C (controlled by a column oven).

-

Detection: UV at 210 nm or 254 nm.

-

Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.

| Parameter | Typical Starting Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Offers broad enantioselectivity for a wide range of compounds, including alcohols, through a combination of interactions (hydrogen bonding, π-π stacking, steric hindrance).[19] |

| Mobile Phase | n-Hexane / Isopropanol (95:5 to 85:15 v/v) | Normal phase mode is typical. The alcohol modifier (isopropanol) is crucial for elution and selectivity; its concentration must be precisely controlled and optimized.[20] |

| Flow Rate | 0.5 mL/min | Slower flow rates increase the interaction time between the analyte and the CSP, often leading to better resolution (Rs) at the cost of longer analysis time.[20] |

| Temperature | 25 °C | Temperature affects the thermodynamics of the chiral recognition process and must be kept stable to ensure reproducible retention times and selectivity.[20] |

Table 1: Key Parameters for Chiral HPLC Method Development.

4.2. Polarimetry

Polarimetry is the classical method for characterizing chiral compounds. It measures the rotation of plane-polarized light as it passes through a sample.[21] This property is known as optical activity.[22] Enantiomers rotate light by equal amounts but in opposite directions.[23] The dextrorotatory enantiomer is designated as (+) and the levorotatory as (–). The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

Properties of (R)- and (S)-1-Phenylprop-2-en-1-ol

While enantiomers share most physical properties, their distinct three-dimensional structures are key.

| Property | (S)-1-Phenylprop-2-en-1-ol | (R)-1-Phenylprop-2-en-1-ol | Reference |

| IUPAC Name | (1S)-1-phenylprop-2-en-1-ol | (1R)-1-phenylprop-2-en-1-ol | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₁₀O | C₉H₁₀O | [24] |

| Molecular Weight | 134.17 g/mol | 134.17 g/mol | [24] |

| XLogP3 | 1.9 | 1.9 | --INVALID-LINK--, --INVALID-LINK-- |

| Specific Rotation [α] | Sign is opposite to (R)-enantiomer | Sign is opposite to (S)-enantiomer | [23] |

| Biological Activity | Potentially different from (R)-enantiomer | Potentially different from (S)-enantiomer | [1] |

Table 2: Comparative Properties of this compound Enantiomers.

The most significant difference lies in their potential biological activity. As chiral building blocks, the absolute configuration of the starting alcohol will determine the final stereochemistry of a complex target molecule, which in turn governs its interaction with biological systems. For example, derivatives of chiral 2-arylpropionic acids are a major class of NSAIDs, where the (S)-enantiomer is typically the active form.[25] Therefore, enantiopure this compound is a critical intermediate for accessing specific stereoisomers of more complex pharmaceutical agents.

Conclusion

The stereoisomers of this compound represent more than a mere academic curiosity; they are enabling tools for the precise construction of chiral molecules in pharmaceutical and materials science. Understanding the methodologies for their synthesis, separation, and characterization is essential for any research program that relies on stereochemical control. This guide has outlined robust and validated approaches, from classical Grignard synthesis and enzymatic resolution to the more advanced asymmetric CBS reduction. The successful application of these protocols, particularly the rigorous analytical verification via chiral HPLC, ensures the stereochemical fidelity required for the development of next-generation, single-enantiomer therapeutics and advanced materials.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. homework.study.com [homework.study.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. books.rsc.org [books.rsc.org]

- 6. york.ac.uk [york.ac.uk]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 11. Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. phx.phenomenex.com [phx.phenomenex.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-phenylprop-2-en-1-ol: Synthesis, Safety, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-phenylprop-2-en-1-ol (CAS No. 4393-06-0), a chiral allylic alcohol with significant applications in synthetic organic chemistry and as a building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, safety protocols, and its role as a versatile chiral intermediate.

Chemical Identity and Properties

This compound, also known as 1-phenylallyl alcohol or α-vinylbenzyl alcohol, is an aromatic alcohol characterized by a phenyl group and a vinyl group attached to the same carbinol carbon. This structure imparts chirality, making it a valuable precursor for the synthesis of enantiomerically pure compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4393-06-0 | [1][2] |

| Molecular Formula | C₉H₁₀O | [1][3] |

| Molecular Weight | 134.18 g/mol | [1][3] |

| Appearance | Not explicitly stated for racemate; likely a liquid or low-melting solid. | General knowledge |

| Synonyms | 1-Phenylallyl alcohol, α-Vinylbenzyl alcohol, a-Vinylbenzyl Alcohol, Vinylbenzylalcohol, a-Phenylallyl Alcohol, 3-Phenylpropene-3-ol | [1][2] |

| Storage | 2-8°C in a refrigerator. | [2] |

Safety Data and Handling

Table 2: GHS Hazard Information for this compound Enantiomers

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

Source: Information derived from safety data for the individual enantiomers.

Recommended Handling Procedures

Given the potential for skin, eye, and respiratory irritation, standard laboratory safety protocols should be strictly followed when handling this compound.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[4] Contaminated clothing should be removed and laundered before reuse.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended for fine chemicals, storage at 2-8°C is advisable.[2]

First Aid Measures

In the event of exposure, the following first-aid measures are recommended:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

The Critical Role of Chirality in Drug Development

The presence of a stereocenter in this compound makes it a valuable chiral building block in medicinal chemistry.[6][7] The biological activity of many pharmaceuticals is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.[6] Consequently, the ability to synthesize enantiomerically pure drugs is of paramount importance in modern drug discovery.

Chiral allylic alcohols, such as this compound, are versatile intermediates in asymmetric synthesis, allowing for the introduction of specific stereochemistry into a target molecule.[7] This control over the three-dimensional arrangement of atoms is crucial for optimizing the interaction of a drug with its biological target, thereby enhancing its efficacy and safety profile.

References

- 1. clearsynth.com [clearsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS No: 4393-06-0 [aquigenbio.com]

- 5. aobchem.com [aobchem.com]

- 6. Chiral Building Blocks Selection - Enamine [enamine.net]

- 7. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

Synonyms for 1-phenylprop-2-en-1-ol (e.g., α-vinylbenzyl alcohol)

An In-Depth Technical Guide to 1-Phenylprop-2-en-1-ol (α-Vinylbenzyl Alcohol)

Introduction

This compound, a secondary allylic alcohol, serves as a versatile and crucial intermediate in organic synthesis. Known by several common names, most notably α-vinylbenzyl alcohol, its structure combines a phenyl ring, a hydroxyl group, and a vinyl group, offering multiple sites for chemical modification. This trifecta of functional groups makes it a valuable building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical research. This compound is cataloged under various names and identifiers across chemical literature and databases. Understanding these synonyms is key to conducting comprehensive literature searches.

Systematic IUPAC Name: this compound

Common Synonyms:

The molecule exists as a racemate, (±)-1-phenylprop-2-en-1-ol, but its enantiomers, (S)-1-Phenyl-2-propen-1-ol and (R)-1-Phenyl-2-propen-1-ol, are also commercially available and studied.[3][4]

Key Chemical Identifiers:

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are fundamental for the practical handling, characterization, and quality control of this compound.

Physical Properties

The compound is typically a liquid at room temperature with the following properties:

| Property | Value | Source(s) |

| Form | Liquid | |

| Boiling Point | 101-102 °C at 12 mmHg | [8][9] |

| Density | 1.021 g/mL at 25 °C | [8][9] |

| Refractive Index (n20/D) | 1.54 | [8][9] |

| Flash Point | 94.4 °C (202 °F) | [2][10] |

Spectroscopic Signature

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis.

-

¹H NMR (CDCl₃): The proton NMR spectrum is characteristic. Key signals include multiplets for the aromatic protons (approx. 7.2-7.4 ppm), a doublet for the benzylic proton adjacent to the hydroxyl group, multiplets for the vinyl protons, and a broad singlet for the hydroxyl proton.[1][7]

-

¹³C NMR (CDCl₃): The carbon spectrum will show distinct signals for the aromatic carbons, the carbinol carbon (CH-OH), and the two vinyl carbons, providing a clear carbon skeleton fingerprint.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a prominent broad absorption band for the O-H stretch (approx. 3300-3500 cm⁻¹), C-H stretches for the aromatic and vinyl groups (approx. 3000-3100 cm⁻¹), a C=C stretch for the vinyl group (approx. 1640 cm⁻¹), and strong C-O stretching (approx. 1000-1100 cm⁻¹).[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 134.[11][12] Common fragmentation patterns involve the loss of water (m/z 116) and the formation of the stable tropylium ion (m/z 91) or a benzoyl cation (m/z 105).[12]

Caption: Molecular structure of this compound.

Synthesis and Purification Protocol

The most common and reliable laboratory synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a vinyl Grignard reagent to benzaldehyde. This method is highly effective for forming the critical carbon-carbon bond.

Causality in Experimental Design

The choice of a Grignard reaction is dictated by its efficiency and predictability. Anhydrous conditions are critical because Grignard reagents are potent bases and will be quenched by protic solvents like water. Tetrahydrofuran (THF) is an ideal solvent as its ether oxygens stabilize the Grignard reagent. The reaction is typically run at low temperatures to control its exothermicity and minimize side reactions. A mild acid workup (e.g., saturated aqueous ammonium chloride) is used to protonate the intermediate alkoxide without causing acid-catalyzed dehydration of the final allylic alcohol product.

Step-by-Step Synthesis Protocol

-

Apparatus Setup: A three-neck round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a dropping funnel, a condenser, and a gas inlet.

-

Grignard Reagent Preparation: In the reaction flask, add magnesium turnings. A solution of vinyl bromide in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated (sometimes requiring gentle heating or a crystal of iodine) and maintained at a gentle reflux until all the magnesium is consumed. The resulting dark grey solution is vinylmagnesium bromide.

-

Addition of Aldehyde: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of benzaldehyde in anhydrous THF is then added dropwise. This step is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, the mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly adding saturated aqueous ammonium chloride solution at 0 °C. This step protonates the magnesium alkoxide and precipitates magnesium salts.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its functional groups. It serves as a precursor for a variety of more complex structures.

Key Reactions

-

Etherification: The hydroxyl group can be readily converted into an ether. For instance, reaction with alcohols in the presence of an acid catalyst can yield cinnamyl ethers.[8][10]

-

Isomerization: As an allyl alcohol derivative, it can undergo isomerization reactions, often catalyzed by transition metal complexes, to form the corresponding enol or ketone.[8][10]

-

Epoxidation: The vinyl group is susceptible to epoxidation. Asymmetric epoxidation methods have been developed for the kinetic resolution of the racemic alcohol.[8][10]

-

Coupling Reactions: It can participate in various coupling reactions. For example, it has been shown to couple with aldehydes in the presence of a Ruthenium catalyst.[8][10]

Role in Drug Discovery and Medicinal Chemistry

While not typically a final drug product itself, this compound is a valuable scaffold. The "1,3-diphenylpropene" core, which can be derived from this alcohol, is present in many biologically active molecules. For example, derivatives of the oxidized analogue, chalcone (1,3-diphenylprop-2-en-1-one), have been extensively studied as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs.[13] The ability to easily modify the phenyl ring, the hydroxyl group, and the vinyl moiety allows for the creation of diverse libraries of compounds for screening in drug discovery campaigns.[14][15]

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

-

GHS Hazard Statements: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]

-

Precautions: Use in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion